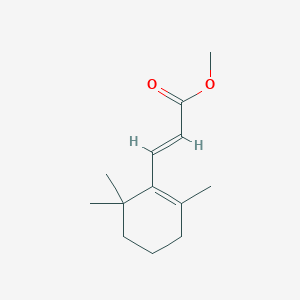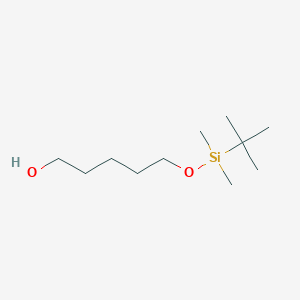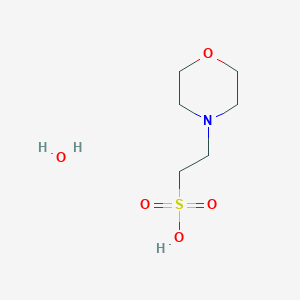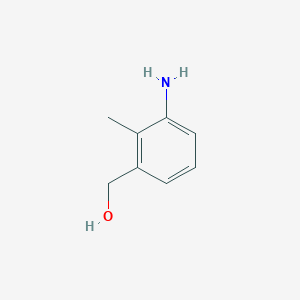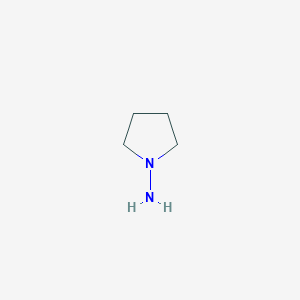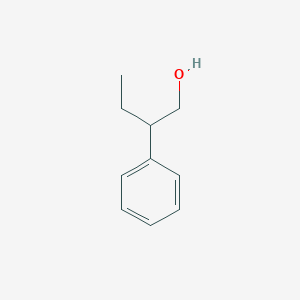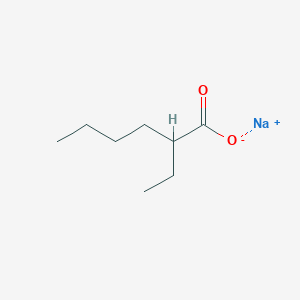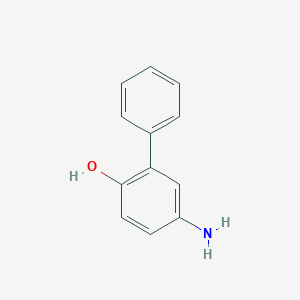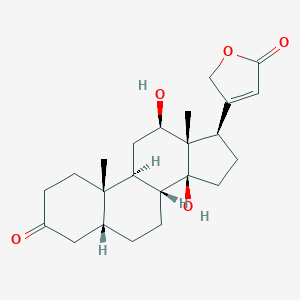
3-Keto-digoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Keto-digoxigenin is a steroid molecule that has gained immense importance in scientific research due to its unique properties. It is a member of the cardiac glycoside family and is derived from the plant Digitalis purpurea. This molecule has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Metabolism and Biotransformation
3-Keto-digoxigenin plays a significant role in the biotransformation of digoxigenin. Studies have shown that it is a key intermediate in the metabolic pathway leading from 3β-digoxigenin to 3-epidigoxigenin. This transformation is crucial in the metabolism of digoxigenin and its derivatives, which are important for understanding their pharmacokinetics and potential therapeutic uses (Gault, Kalra, Longerich, & Dawe, 1982).
Pharmacokinetics and Drug Metabolism
The metabolism of digoxigenin and related compounds in humans and animals involves the conversion to 3-Keto-digoxigenin. This conversion is an essential step in the pharmacokinetics of these compounds. For example, the metabolism of digoxigenin-mono-digitoxoside in humans shows significant biliary excretion and rapid metabolic inactivation, a process in which 3-Keto-digoxigenin is likely involved (Kuhlmann, Abshagen, & Rietbrock, 2004).
Molecular Cloning and Genetic Analysis
In molecular cloning and genetic analysis, derivatives of 3-Keto-digoxigenin, such as digoxigenin, are used as ligands in DNA and RNA probes. These probes can be detected after hybridization with an anti-digoxigenin-antibody enzyme conjugate, facilitating various molecular biology and genetic research applications (Green & Sambrook, 2021).
Biochemical and Enzymatic Studies
3-Keto-digoxigenin is involved in enzymatic reactions catalyzed by enzymes like human liver alcohol dehydrogenase. This enzyme specifically oxidizes the 3 beta-OH group of cardiac genins like digoxigenin to their 3-keto derivatives. Understanding these enzymatic pathways is crucial for the development of therapeutic strategies for conditions involving these enzymes and compounds (Frey & Vallee, 1980).
Therapeutic Potential and Drug Development
Research into the metabolic pathways and pharmacokinetics of digoxigenin and its derivatives, including 3-Keto-digoxigenin, contributes to the development of more effective and safer therapeutic agents. For instance, the isolation and study of novel compounds like digoxigenin-3-O-rutin, in comparison with digoxin, highlight the potential for developing new cardiac glycosides with better efficacy and safety profiles (Panda & Kar, 2012).
Propiedades
Número CAS |
4442-17-5 |
|---|---|
Nombre del producto |
3-Keto-digoxigenin |
Fórmula molecular |
C₂₃H₃₂O₅ |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
Clave InChI |
POWMMMXVDBMFMP-QPMAGJLNSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Otros números CAS |
4442-17-5 |
Sinónimos |
12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



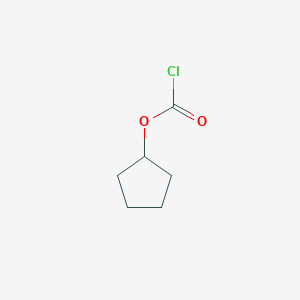
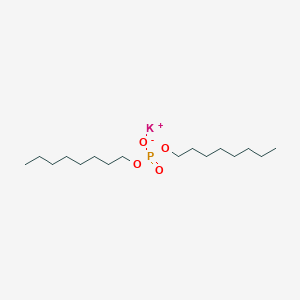
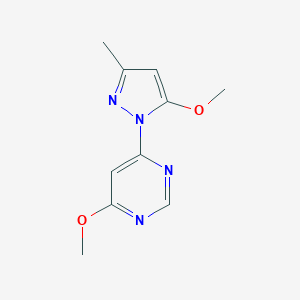
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
